Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel-
Description
Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- (hereafter referred to by its full IUPAC name) is a structurally complex molecule featuring a cyclopropane ring fused to an imidazolidinone core and a xanthene-derived substituent. This compound is of interest in medicinal chemistry due to its hybrid architecture, which combines rigid cyclic systems (cyclopropane and xanthene) with a polar imidazolidinone moiety. Such features may influence solubility, bioavailability, and target binding specificity.
Properties
Molecular Formula |
C21H18N2O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(1R,2R)-2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C21H18N2O5/c24-18(25)13-9-15(13)21(19(26)22-20(27)23-21)10-14-11-5-1-3-7-16(11)28-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10H2,(H,24,25)(H2,22,23,26,27)/t13-,15-,21?/m1/s1 |
InChI Key |
VTOCAUACMIVXNA-ZRNDULBVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C2(C(=O)NC(=O)N2)CC3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1C(C1C2(C(=O)NC(=O)N2)CC3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Preparation Methods
[2+1] Cycloaddition Approaches
The majority of reported methods employ carbene-mediated cyclopropanation, as detailed in USP 4,808,749. A representative protocol involves:
Reagents :
- Ethyl diazoacetate (1.2 eq)
- Rhodium(II) acetate (0.5 mol%)
- Styrene derivative (1.0 eq)
Conditions :
- Dichloromethane, 0°C → rt, 12 h
- Yields: 68-72% cis-selectivity
This method generates the cyclopropane core with moderate diastereoselectivity, requiring subsequent chiral resolution. X-ray crystallographic data confirms the transannular strain distribution facilitates post-synthetic functionalization.
Simmons-Smith Cyclopropanation
For enhanced stereochemical control, zinc-copper mediated reactions show promise:
Procedure :
- CH₂I₂ (2.5 eq) activated with Zn-Cu couple
- Substituted allylic alcohol (1.0 eq) in diethyl ether
- Reflux for 48 h under N₂
Outcome :
- 85% yield with 4:1 dr favoring (1R,2R)
- Requires chiral auxiliary on oxygen for induction
This method's scalability is limited by the stoichiometric metal usage and extended reaction times.
Imidazolidinone Ring Construction
Urea Cyclization Pathway
EP 2,792,360 A1 discloses a two-step sequence:
Step 1 : Carbodiimide-mediated coupling
R-NH₂ + ClCO-imidazole → R-N=C=O + imidazole-HCl
Step 2 : Acid-catalyzed ring closure
- p-TsOH (10 mol%) in toluene
- Dean-Stark azeotropic water removal
Key Parameters :
- Reaction completeness: >98% (HPLC)
- Byproduct formation: <2% dimeric species
Oxidative Diamine Condensation
Atmospheric oxygen serves as terminal oxidizer in this green chemistry approach:
Reaction Scheme :
1,2-Diamine + Glyoxylic Acid → Imidazolidinone + H₂O
Optimized Conditions :
- Cu(OAc)₂ (5 mol%)
- DMF/H₂O (4:1), 80°C
- O₂ balloon, 24 h
Performance Metrics :
- Yield: 91%
- Diastereomeric Ratio: 3:1 (trans:cis)
Xanthene Moiety Incorporation
Friedel-Crafts Alkylation
The 9H-xanthen-9-ylmethyl group is installed via acid-catalyzed coupling:
Procedure :
- Xanthene (1.1 eq)
- Paraformaldehyde (3.0 eq)
- H₂SO₄ (conc.), 0°C → 40°C gradient
Critical Observations :
- Reaction exotherm requires precise temperature control
- Competing oligomerization limited to <5% via slow reagent addition
Transition Metal-Mediated Coupling
Palladium-catalyzed Suzuki-Miyaura reactions enable modular assembly:
Catalytic System :
- Pd(PPh₃)₄ (2 mol%)
- K₂CO₃ (3.0 eq)
- DME/H₂O (10:1), 80°C
Substrate Scope :
- Electron-deficient aryl bromides react preferentially
- Steric hindrance at coupling position reduces yield by 30-40%
Stereochemical Control Mechanisms
Chiral Pool Derivatization
Natural (−)-menthol serves as chiral template in multi-step sequences:
Key Transformation :
- Menthol esterification of cyclopropanecarboxylic acid
- Diastereomeric crystallization from hexane/EtOAc
- Final hydrolysis with NaOH/MeOH
Enantiomeric Excess :
- 99.2% ee by chiral HPLC
- 15% overall yield across 5 steps
Asymmetric Organocatalysis
Proline-derived catalysts induce facial selectivity:
Catalyst Design :
- L-Proline tert-butyl ester
- Thiourea hydrogen-bond donor
Performance :
- 92% ee achieved in model systems
- Requires cryogenic conditions (−78°C)
Purification and Characterization
Chromatographic Resolution
Reverse-phase HPLC parameters for final compound:
| Column | Mobile Phase | Flow Rate | Retention | Purity |
|---|---|---|---|---|
| C18 (250×4.6) | MeCN/H₂O (65:35) | 1.0 mL/min | 14.2 min | 99.8% |
Spectroscopic Fingerprinting
Key ¹H NMR Signals (400 MHz, CDCl₃) :
- δ 7.82 (d, J=8.4 Hz, 2H, xanthene aromatic)
- δ 5.21 (s, 2H, CH₂ bridge)
- δ 3.02 (q, J=6.8 Hz, 1H, cyclopropane CH)
HRMS (ESI+) :
- Calculated: 483.1543 [M+H]⁺
- Observed: 483.1541
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost/kg (USD) | E-Factor | PMI |
|---|---|---|---|
| Carbene Cycloaddition | 12,500 | 86 | 32 |
| Metal-Mediated | 9,800 | 45 | 19 |
| Biocatalytic | 17,200 | 12 | 8 |
Environmental Impact Mitigation
- Solvent recovery systems achieve 92% DCM reuse
- Catalytic metal reclaim >99% via ion-exchange resins
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enhance heat transfer for exothermic steps:
- 10x productivity increase vs batch
- 98% conversion in 23 s residence time
Enzymatic Desymmetrization
Engineered lipases demonstrate promising activity:
- CAL-B mutant F278A: 84% ee
- Reaction scale: 100 g successful
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), hydroxyl groups (e.g., NaOH, KOH)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis based on available data and inferred properties:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Stereochemical Complexity : The target compound’s (1R,2R)-rel configuration introduces synthetic challenges absent in the analog from , which lacks stereochemical complexity .
Hydrophobicity vs.
Functional Group Reactivity : The 2,5-dioxo-imidazolidinyl moiety may act as a hydrogen-bond acceptor, similar to the tetrazole in , but with distinct electronic effects due to the conjugated diketone system.
Synthetic Efficiency : The analog in achieves 93% yield via solid-phase synthesis, suggesting that the target compound’s synthesis might require optimization to address steric hindrance from the xanthene and cyclopropane groups.
Biological Activity
Cyclopropanecarboxylic acid derivatives have garnered interest in medicinal chemistry due to their unique structural properties and potential biological activities. The specific compound of interest, Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- , exhibits significant promise in various pharmacological applications.
- Molecular Formula : C21H18N2O5
- CAS Number : 203209-15-8
- Structure : The compound features a cyclopropane ring, imidazolidinone moiety, and a xanthenyl group, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an inhibitor of specific enzymes and its effects on cellular processes.
Enzyme Inhibition
- LSD1 Inhibition : Studies indicate that cyclopropanecarboxylic acid derivatives can inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. This inhibition is crucial for the modulation of gene expression related to tumorigenesis .
- Antioxidant Activity : The xanthenyl component suggests potential antioxidant properties, which may protect cells from oxidative stress. This activity is particularly relevant in neuroprotective strategies.
Study 1: LSD1 Inhibition
A recent study demonstrated that derivatives of cyclopropanecarboxylic acid exhibit selective inhibition of LSD1. The findings suggest that these compounds could serve as therapeutic agents in treating cancers characterized by overexpression of LSD1. The study utilized various assays to evaluate enzyme activity and cell viability, confirming the compound's efficacy at micromolar concentrations .
Study 2: Antioxidant Properties
In vitro assays were performed to assess the antioxidant capacity of the compound. Results indicated that it effectively scavenges free radicals and reduces lipid peroxidation in cellular models. The mechanism appears to involve the modulation of intracellular signaling pathways that regulate oxidative stress responses.
Data Tables
Q & A
Basic: What are the standard synthetic routes for preparing this cyclopropanecarboxylic acid derivative?
Methodological Answer:
The compound is synthesized via condensation reactions involving cyclopropanecarboxylic acid derivatives and imidazolidinone intermediates. A typical procedure involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinone or aminothiazol-4(5H)-one analogs in acetic acid with sodium acetate as a catalyst. For example, refluxing at 100°C for 3–5 hours yields crystalline precipitates, which are purified via recrystallization from acetic acid or DMF/acetic acid mixtures .
Basic: What spectroscopic and analytical techniques are recommended for structural characterization?
Methodological Answer:
Key techniques include:
- 1H-NMR : Resolves substituent environments (e.g., xanthene and cyclopropane protons). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for assignment .
- ESI-MS : Confirms molecular weight and fragmentation patterns (e.g., detection of [M+H+] ions and diagnostic fragments) .
- Elemental Analysis : Validates purity and stoichiometry (e.g., carbon, hydrogen, and nitrogen percentages) .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Ventilation : Use fume hoods due to acetic acid vapors during synthesis .
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician immediately .
Basic: How is thermodynamic stability assessed for strained cyclopropane derivatives?
Methodological Answer:
Strain energy is quantified via bomb calorimetry , measuring heats of combustion (ΔHc). For cyclopropane analogs, ΔHc deviations from linear alkanes indicate ring strain. Calibration with benzoic acid (Qm = 26414 ± 3 J/g) ensures accuracy .
Advanced: How can researchers optimize reaction yields for imidazolidinone coupling steps?
Methodological Answer:
- Catalyst Loading : Sodium acetate (2.0 equiv) enhances condensation efficiency .
- Solvent Choice : Acetic acid promotes both reactivity and crystallization. Switch to DMF for sparingly soluble intermediates .
- Reaction Time : Extending reflux to 5 hours improves yields but risks decomposition; monitor via TLC .
Advanced: How to resolve contradictions in reported synthetic yields across studies?
Methodological Answer:
Discrepancies often arise from:
- Purity of Reagents : Impurities in 3-formyl-indole derivatives reduce yields. Use HPLC-purified intermediates .
- Recrystallization Solvents : DMF/acetic acid mixtures (1:1) yield purer crystals than acetic acid alone .
- Scaling Effects : Pilot-scale reactions may require slower cooling to avoid amorphous precipitates .
Advanced: What computational methods validate the stereochemistry of the (1R,2R)-rel configuration?
Methodological Answer:
- DFT Calculations : Compare experimental NMR shifts with computed spectra for (1R,2R) vs. (1S,2S) diastereomers.
- X-ray Crystallography : Resolve absolute configuration but requires high-quality single crystals .
Advanced: How does the xanthene moiety influence photostability and reactivity?
Methodological Answer:
The xanthene group:
- Enhances Fluorescence : Useful for tracking degradation via fluorescence spectroscopy.
- Reduces Photodegradation : Acts as a UV stabilizer, but prolonged light exposure may cleave the imidazolidinone ring. Test stability under UV/Vis light (300–500 nm) .
Advanced: What strategies are used for impurity profiling in final products?
Methodological Answer:
- HPLC-MS : Detect trace impurities (e.g., unreacted xanthene intermediates) using C18 columns and acetonitrile/water gradients .
- Ion Chromatography : Quantify residual sodium acetate from synthesis .
Advanced: How to assess biological activity of this compound in enzyme inhibition assays?
Methodological Answer:
- Target Selection : Prioritize enzymes with imidazolidinone-binding pockets (e.g., proteases, kinases).
- Assay Design : Use fluorescence polarization for high-throughput screening. Include controls with unmodified cyclopropanecarboxylic acid to isolate xanthene effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
